molecular formula C24H23ClN4O2S B11452523 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11452523
M. Wt: 467.0 g/mol
InChI Key: URTQZHSVOXITEG-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorophenyl group, a thienylcarbonyl group, and a piperazine ring further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions involving piperazine and appropriate leaving groups.

    Incorporation of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via acylation reactions using thienylcarbonyl chloride and suitable bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological profile.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-4-methyl-2-[4-(2-furylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
  • 7-(4-chlorophenyl)-4-methyl-2-[4-(2-pyridylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The presence of the thienylcarbonyl group in 7-(4-chlorophenyl)-4-methyl-2-[4-(2-thienylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one distinguishes it from similar compounds. This group may confer unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H23ClN4O2S

Molecular Weight

467.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23ClN4O2S/c1-15-22-19(13-17(14-20(22)30)16-4-6-18(25)7-5-16)27-24(26-15)29-10-8-28(9-11-29)23(31)21-3-2-12-32-21/h2-7,12,17H,8-11,13-14H2,1H3

InChI Key

URTQZHSVOXITEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CS4)CC(CC2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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